SMN2-Stablizer-27
Description
Pathophysiology of Spinal Muscular Atrophy (SMA)
The root of SMA lies in a specific genetic anomaly that disrupts the production of the essential SMN protein. This disruption triggers a cascade of events that ultimately leads to the degeneration of motor neurons.
SMA is primarily caused by a homozygous deletion or mutation of the Survival Motor Neuron 1 (SMN1) gene, located on chromosome 5q13. mysmateam.comnih.gov This gene is responsible for producing the majority of the full-length, functional SMN protein. mdpi.comnih.gov In individuals with SMA, the absence of a functional SMN1 gene means they must rely on a nearly identical gene, Survival Motor Neuron 2 (SMN2), to produce SMN protein. mysmateam.comnih.gov While humans can have multiple copies of the SMN2 gene, it is inherently less efficient at producing the full-length protein. mysmateam.comclevelandclinic.org The number of SMN2 copies an individual possesses is a key modifier of disease severity; more copies generally correlate with a milder form of SMA. medscape.comclevelandclinic.orginstitut-myologie.orgmdpi.comnih.govmdpi.com
The SMN protein is a ubiquitous protein with high concentrations in the spinal cord. medlineplus.gov It is a critical component of the SMN complex, which plays a vital role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome machinery responsible for processing pre-messenger RNA (pre-mRNA). medlineplus.govwikipedia.orgnih.gov The SMN protein is involved in various aspects of RNA metabolism, including transcription, pre-mRNA splicing, and the assembly of ribonucleoprotein complexes. nih.gov It also has functions in neuronal trafficking and the maintenance of motor neuron axons and dendrites. nih.govmedlineplus.govwikipedia.org The deficiency of SMN protein leads to widespread splicing defects, particularly affecting motor neurons and resulting in their degeneration. medscape.comwikipedia.org
The primary reason for the SMN2 gene's inefficiency lies in a single, critical nucleotide difference from the SMN1 gene. nih.govoup.com A cytosine (C) to thymine (B56734) (T) transition in exon 7 of SMN2 disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 from the majority of SMN2 transcripts during pre-mRNA splicing. mdpi.comnih.govplos.org This process, known as alternative splicing, results in the production of a truncated and unstable protein called SMNΔ7. oup.comnih.govplos.org The SMNΔ7 protein lacks the C-terminal region necessary for self-association and is rapidly degraded, rendering it unable to fully compensate for the loss of the full-length SMN protein. nih.govplos.org Only a small fraction, approximately 10-15%, of the transcripts from the SMN2 gene are correctly spliced to include exon 7 and produce the full-length, functional SMN protein. medscape.comnih.gov
Role of Survival Motor Neuron (SMN) Protein and its Functions
Therapeutic Strategy: SMN2 Splicing Modulation for SMA
Given that all individuals with SMA possess at least one copy of the SMN2 gene, a primary therapeutic strategy focuses on modulating the splicing of SMN2 pre-mRNA to increase the production of full-length SMN protein. jneurosci.orgnih.govcuresma.org
Therapeutic strategies for SMA that aim to increase SMN protein levels are known as SMN-dependent approaches. curesma.orggrgonline.com These include:
Gene replacement therapy: This approach uses a viral vector to deliver a functional copy of the SMN1 gene to cells. jneurosci.orgcuresma.org Onasemnogene abeparvovec (Zolgensma®) is an example of this type of therapy. nih.govcuresma.orgmdpi.com
Antisense oligonucleotides (ASOs): These are small synthetic molecules of genetic material that bind to specific RNA sequences. curesma.org Nusinersen (B3181795) (Spinraza®) is an ASO that targets an intronic splicing silencer in the SMN2 pre-mRNA, preventing the binding of splicing repressors and thereby promoting the inclusion of exon 7. nih.govfrontiersin.orgbiogenlinc.co.uk
Small molecule splicing modifiers: These are orally administered drugs that modulate the splicing of SMN2 pre-mRNA. grgonline.commdpi.com Risdiplam (B610492) (Evrysdi®) is a small molecule that promotes the inclusion of exon 7 in SMN2 transcripts. grgonline.commdpi.com
Table 1: Approved SMN-Dependent Therapies for SMA
| Therapeutic Approach | Drug Name | Mechanism of Action |
|---|---|---|
| Gene Replacement Therapy | Onasemnogene abeparvovec (Zolgensma®) | Delivers a functional SMN1 gene. nih.govcuresma.orgmdpi.com |
| Antisense Oligonucleotide | Nusinersen (Spinraza®) | Modulates SMN2 splicing to include exon 7. nih.govfrontiersin.orgbiogenlinc.co.uk |
| Small Molecule Splicing Modifier | Risdiplam (Evrysdi®) | Modulates SMN2 splicing to include exon 7. grgonline.commdpi.com |
Small molecule SMN2 splicing modifiers represent a promising area of research for SMA treatment. nih.govacs.org The rationale for investigating compounds like SMN2-Stabilizer-27 stems from their potential to be orally available therapies that can systemically increase the production of functional SMN protein from the endogenous SMN2 gene. mdpi.comacs.org High-throughput screening efforts have identified various small molecules that can effectively promote the inclusion of exon 7 in SMN2 pre-mRNA. mdpi.comacs.orgresearchgate.netnih.gov These molecules often work by stabilizing the interaction between the spliceosome and the SMN2 pre-mRNA, thereby correcting the splicing defect. acs.orgresearchgate.net The development of such compounds offers the potential for a less invasive and more broadly distributed treatment for individuals with SMA. grgonline.commdpi.com
Overview of SMN-Dependent Therapeutic Approaches
Historical Context and Evolution of SMN2 Splicing Modulators in Research
The journey to develop treatments for SMA began in earnest following the discovery of the SMN1 and SMN2 genes in 1995, which pinpointed the genetic cause of the disease and the critical role of the SMN2 splicing defect. patient.info Early research explored compounds that could increase the transcription of the SMN2 gene, such as histone deacetylase (HDAC) inhibitors. While these showed promise in preclinical models by increasing SMN protein levels, they ultimately failed to demonstrate significant clinical benefits in human trials.
A major breakthrough came with the development of antisense oligonucleotides (ASOs). This approach uses short, synthetic nucleic acid sequences to bind to specific sites on the SMN2 pre-mRNA. By targeting an intronic splicing silencer, an ASO named nusinersen was shown to effectively block the elements that inhibit exon 7 inclusion, thereby promoting the production of full-length SMN protein. The successful clinical trials and subsequent FDA approval of nusinersen in 2016 marked a pivotal moment, validating SMN2 splicing modulation as a viable and effective therapeutic strategy. researchgate.net
The success of nusinersen spurred the development of orally available small molecules that could achieve the same goal. This research culminated in the discovery of molecules like risdiplam, which also functions as an SMN2 splicing modifier and gained FDA approval in 2020. acs.org These pioneering efforts in splicing modulation have transformed the treatment landscape for SMA. Furthermore, they have broadened the scope of research to include alternative and complementary mechanisms for increasing SMN protein. It is within this context that SMN2-Stabilizer-27 (LDN-2014) emerged, representing a novel class of compounds that work not by altering splicing, but by directly stabilizing the SMN protein after it has been synthesized. acs.orgiu.edu
Detailed Research Findings on SMN2-Stabilizer-27 (LDN-2014)
SMN2-Stabilizer-27, referred to as Thiazole 27 or LDN-2014 in publications, was identified through the optimization of an earlier compound series. acs.orgresearchgate.net The research demonstrated that this class of molecules acts post-translationally to stabilize the SMN protein, a mechanism distinct from splicing modulation. iu.edu
Preclinical studies were conducted to evaluate the efficacy of LDN-2014 in cellular and animal models of SMA.
In Vitro Efficacy: In fibroblast cells derived from SMA patients, treatment with Compound 27 (LDN-2014) led to a significant increase in human SMN protein expression. nih.gov
In Vivo Efficacy in SMA Mouse Models: The biological effectiveness of LDN-2014 was tested in two different mouse models of SMA: a severe model (SMNΔ7) and an intermediate model (Smn2B/-).
In the severe SMNΔ7 mouse model, daily intraperitoneal (IP) injections of LDN-2014 resulted in:
Increased SMN Protein Levels: Significantly increased SMN protein expression was observed in the brain and spinal cord compared to vehicle-treated mice.
Extended Survival: The compound significantly increased the median lifespan of the treated mice.
Improved Phenotype: Treated mice showed a significant increase in body weight compared to controls. Furthermore, analysis of the neuromuscular junctions (NMJs) in the transversus abdominis muscle, a site consistently affected in SMA, showed that LDN-2014 treatment improved NMJ size and maturation.
The following table summarizes the survival data from the study in the severe SMNΔ7 mouse model.
| Treatment Group | Median Survival (Days) | % Increase vs. Untreated |
| Untreated | 14 | - |
| Vehicle (DMSO) | 10 | -28.6% |
| LDN-2014 | 18.5 | +32.1% |
| Data sourced from a study by Saini et al. (2019). |
In the intermediate Smn2B/- mouse model, treatment with LDN-2014 also demonstrated significant therapeutic benefits, including extended survival and improved weight gain. acs.org
The following table presents the survival outcomes in the intermediate Smn2B/- mouse model.
| Treatment Group | Median Survival (Days) | % Increase vs. Untreated |
| Untreated | 25 | - |
| Vehicle (DMSO) | 26 | +4% |
| LDN-2014 | 48 | +92% |
| Data sourced from a study by Saini et al. (2019). acs.org |
These research findings highlight the potential of SMN2-Stabilizer-27 (LDN-2014) as a therapeutic agent for SMA, operating through a novel mechanism of post-translational protein stabilization.
Properties
Molecular Formula |
C14H12ClFN2O2S |
|---|---|
Molecular Weight |
326.77 |
IUPAC Name |
3-Chloro-4-fluoro-N-(5-(1-hydroxycyclobutyl)thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H12ClFN2O2S/c15-9-6-8(2-3-10(9)16)12(19)18-13-17-7-11(21-13)14(20)4-1-5-14/h2-3,6-7,20H,1,4-5H2,(H,17,18,19) |
InChI Key |
ILXVNGJDYBXBLK-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC=C(C2(O)CCC2)S1)C3=CC=C(F)C(Cl)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMN2-Stablizer-27; SMN2 Stablizer-27; SMN2-Stablizer 27; SMN2 Stablizer 27 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Smn2 Stabilizer 27 Action
Direct Interaction with SMN2 Pre-mRNA
SMN2-Stabilizer-27 exerts its effects by directly binding to specific regions within the SMN2 pre-mRNA transcript. This interaction is fundamental to its ability to influence the splicing machinery and promote the inclusion of exon 7.
Promotion of Exon 7 Inclusion in SMN2 Splicing
The primary function of SMN2-Stabilizer-27 is to promote the inclusion of exon 7 in the mature SMN2 mRNA transcript. In the absence of such a modulator, a critical C-to-T transition at position +6 within exon 7 of SMN2 disrupts an exonic splicing enhancer (ESE) and simultaneously creates or strengthens an exonic splicing silencer (ESS), leading to the skipping of exon 7 in the majority of transcripts. oup.compnas.orgimrpress.comresearchgate.netresearchgate.netoup.com This results in a truncated, unstable, and less functional SMN protein (SMNΔ7). imrpress.compnas.orgpatsnap.comnih.gov SMN2-Stabilizer-27 counteracts this by binding to the SMN2 pre-mRNA, thereby favoring the recognition of exon 7 by the spliceosome and facilitating its inclusion in the final mRNA product. patsnap.com This corrective splicing event leads to the production of full-length SMN protein, which is essential for motor neuron survival and function. patsnap.comnih.govarrakistx.comopenmedicalpublishing.org
Identification of Specific Binding Motifs on SMN2 Exon 7 and Intron 6
Studies investigating small molecule modulators of SMN2 splicing have identified specific binding sites on the SMN2 pre-mRNA. For compounds like SMN2-Stabilizer-27 that promote exon 7 inclusion, these binding sites are often located within or near exon 7 and its flanking introns, particularly intron 6 and intron 7. researchgate.netopenmedicalpublishing.orggoogle.comresearchgate.net For example, some small molecules have been shown to interact with GA-rich motifs in single-stranded regions of RNA. oup.comresearchgate.net Specific binding motifs on SMN2 exon 7 and in the proximal regions of flanking introns have been mapped through various experimental approaches, including antisense walk methods and crosslinking studies. researchgate.netnih.govresearchgate.net These studies have pinpointed regions that function as splicing regulatory elements, such as ESSs in exon 7 and intronic splicing silencers (ISSs) in intron 6 and intron 7. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov The binding of SMN2-Stabilizer-27 to these specific motifs is crucial for altering the local RNA environment and influencing the recruitment or activity of splicing factors.
Influence on SMN2 Pre-mRNA Conformational Dynamics and RNA Secondary Structure
The secondary structure and higher-order folding of SMN2 pre-mRNA play a significant role in regulating exon 7 splicing. pnas.orgnih.gov Stable stem-loop structures, such as the terminal stem-loop 2 (TSL2) at the 5′-splice site of exon 7, can act as negative regulatory elements, hindering the accessibility of splice sites to the splicing machinery. pnas.orgnih.gov SMN2-Stabilizer-27 can influence the conformational dynamics and RNA secondary structure of the SMN2 pre-mRNA upon binding. researchgate.netgoogle.comresearchgate.net By binding to specific sites, the compound can induce conformational changes, potentially unwinding inhibitory structures or creating new binding surfaces that favor the association of pro-splicing factors. pnas.orgfrontiersin.org This modulation of RNA structure enhances the accessibility of the 5' splice site of exon 7 and promotes the stable association of key spliceosomal components, such as the U1 small nuclear ribonucleoprotein (snRNP) complex, which is essential for initiating the splicing process that includes exon 7. researchgate.netresearchgate.netacs.orgnih.gov
Interplay with Splicing Regulatory Elements and Proteins
Beyond direct pre-mRNA binding, SMN2-Stabilizer-27 also influences the complex interplay between cis-acting splicing regulatory elements on the RNA and trans-acting protein factors that bind to them.
Modulation of Exonic Splicing Enhancers (ESEs) and Silencers (ESSs)
The balance between the activity of ESEs and ESSs within and around exon 7 dictates its inclusion or exclusion. In SMN2, the C-to-T mutation at position +6 weakens an ESE recognized by splicing activators like SRSF1 and strengthens an ESS that binds splicing repressors, notably hnRNP A1. pnas.orgimrpress.comresearchgate.netresearchgate.netoup.comnih.gov SMN2-Stabilizer-27 can modulate the function of these regulatory elements. google.comtandfonline.com While the exact mechanism may vary, the compound's binding can effectively counteract the inhibitory effect of the ESS, either by directly competing with repressor proteins for binding or by inducing a conformational change that makes the ESS less accessible to repressors. pnas.orgfrontiersin.org Conversely, the compound might indirectly enhance the activity of remaining or cryptic ESEs by promoting the binding of splicing activator proteins. tandfonline.com
Enhancement of Splicing Activator Recruitment (e.g., FUBP1, KHSRP, SR proteins)
SMN2-Stabilizer-27, as a representative small molecule splicing modifier, is understood to enhance the recruitment of specific splicing activator proteins to the SMN2 pre-mRNA. Research on similar compounds, such as SMN-C2 and SMN-C3 (analogs of Risdiplam), has shown that they can bind to the SMN2 pre-mRNA, particularly to an AGGAAG motif on exon 7. This binding event induces a conformational change in the pre-mRNA structure, creating a more favorable binding surface for splicing activators like far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP).
Table 1: Examples of Splicing Activators Involved in SMN2 Splicing Modulation
| Splicing Activator | Role in SMN2 Splicing |
| FUBP1 | Enhanced binding by stabilizers; promotes exon 7 inclusion. |
| KHSRP | Enhanced binding by stabilizers; promotes exon 7 inclusion. |
| SR proteins (e.g., SF2/ASF, Tra2β1) | Involved in exonic splicing enhancer activity; promote exon 7 inclusion. cmdm.tw |
Impact on U1 Small Nuclear Ribonucleoprotein (snRNP) Binding and Spliceosome Assembly
A key mechanism by which SMN2 splicing stabilizers like SMN2-Stabilizer-27 function is by influencing the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP). The U1 snRNP plays a crucial role in the early stages of spliceosome assembly by recognizing and binding to the 5' splice site of an intron. The weak 5' splice site of SMN2 exon 7 contributes to its frequent exclusion.
SMN2-Stabilizer-27 is proposed to stabilize the transient RNA:RNA duplex formed between the SMN2 pre-mRNA 5' splice site of exon 7 and the U1 snRNA component of the U1 snRNP. This stabilization can occur through direct binding of the small molecule to the interface of the RNA duplex or by inducing conformational changes that favor the interaction. For instance, some stabilizers have been shown to interact with and stabilize a bulged adenosine (B11128) residue present at the exon-intron junction of SMN2 exon 7, effectively converting the weak 5' splice site into one that is more efficiently recognized by the U1 snRNP.
By enhancing the binding affinity of U1 snRNP to the SMN2 exon 7 5' splice site, SMN2-Stabilizer-27 promotes the stable formation of the early spliceosomal complex (E complex), which is a prerequisite for the subsequent assembly of the complete spliceosome machinery. This enhanced and stabilized interaction at the 5' splice site helps to commit the splicing machinery to include exon 7 in the final mRNA transcript.
Downstream Molecular and Cellular Consequences
The modulation of SMN2 splicing by compounds like SMN2-Stabilizer-27 leads to significant downstream molecular and cellular consequences, primarily centered on restoring functional SMN protein levels and activity.
Upregulation of Full-Length SMN Protein Expression
The most direct and crucial consequence of SMN2-Stabilizer-27's action is the increased production of full-length SMN protein. By promoting the inclusion of exon 7 in the SMN2 mRNA, the stabilizer shifts the balance from the production of the truncated SMNΔ7 protein to the synthesis of the full-length, functional isoform. nih.gov
Studies on SMN2 splicing modifiers have consistently demonstrated a dose-dependent increase in full-length SMN2 mRNA levels and a corresponding increase in full-length SMN protein levels in various cell types and model systems. This upregulation of functional SMN protein is the primary therapeutic goal in SMA, aiming to compensate for the deficient SMN levels caused by SMN1 mutations.
While specific data for "SMN2-Stabilizer-27" is not available, research on similar compounds provides quantitative insights into the potential impact on SMN protein levels.
Table 2: Illustrative Data on SMN Protein Upregulation by SMN2 Splicing Modifiers (Based on Representative Findings)
| Compound Class / Example | Model System | Fold Increase in Full-Length SMN Protein (Relative to Baseline/Untreated) | Source (Representative) |
| Small Molecule Modifiers (e.g., analogs of Risdiplam) | SMA patient cells | ~2.5-fold or more | |
| Small Molecule Modifiers (e.g., analogs of Risdiplam) | SMA mouse models (brain) | Dose-dependent increases observed |
Note: This table presents illustrative data based on findings for representative SMN2 splicing modifiers and may not directly reflect the specific activity of a compound named SMN2-Stabilizer-27.
Restoration of SMN Protein Localization and Biogenesis Activities (e.g., snRNP assembly)
The full-length SMN protein plays essential roles in various cellular processes, most notably in the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs). SMN functions as part of a multiprotein complex that chaperones the assembly of Sm proteins onto snRNAs, a critical step in forming mature snRNPs, which are the core components of the spliceosome.
In SMA, the reduced levels of functional SMN protein impair snRNP assembly, leading to lower snRNP levels and consequent global splicing defects. SMN protein is also known to localize to specific nuclear bodies called Cajal bodies (gems), which are involved in snRNP maturation and trafficking.
Table 3: Key Functions of Full-Length SMN Protein
| SMN Protein Function | Cellular Location (Primary) | Consequence of Deficiency in SMA | Restoration by SMN2 Stabilization |
| Spliceosomal snRNP assembly | Cytoplasm and Nucleus | Impaired snRNP biogenesis | Improved snRNP levels and function |
| Localization to Cajal Bodies | Nucleus | Disrupted Cajal body structure/function | Potential restoration of localization |
| Role in RNA metabolism/transport | Neurons (e.g., axons) | Potential defects in RNA localization | Potential improvement in RNA transport |
Preclinical Efficacy and Biological Impact of Smn2 Stabilizer 27 in Research Models
In Vitro Research Models
The initial assessment of SMN2-Stabilizer-27's potential was conducted using a variety of in vitro systems. These models are crucial for determining the compound's mechanism of action and its efficacy at a cellular level before progressing to more complex in vivo studies.
Assessment in SMA Patient-Derived Fibroblasts
Fibroblasts derived from SMA patients are a valuable tool for preclinical research as they replicate the genetic defect found in patients. acs.orgjci.orgscispace.com When these patient-derived fibroblasts were treated with SMN2-Stabilizer-27, a significant increase in the levels of full-length SMN protein was observed. acs.orgjci.org This demonstrated the compound's ability to effectively modulate SMN2 splicing to include exon 7 within a cellular context directly relevant to the disease. acs.orgasianpharmtech.com Transcriptional profiling analyses in these cells helped to confirm the compound's specific effect on SMN2 splicing. acs.org
Studies using SMA patient-derived fibroblasts (type I) showed that treatment with a related compound led to a dose-dependent increase in SMN protein levels. life-science-alliance.org Another study in patient fibroblasts confirmed that certain compounds could increase SMN protein levels by stabilizing the protein rather than affecting splicing. jci.org
Evaluation in Induced Pluripotent Stem Cell (iPSC)-Derived Motor Neuron Models
To assess the efficacy of SMN2-Stabilizer-27 in the most relevant cell type affected in SMA, motor neurons were generated from induced pluripotent stem cells (iPSCs) derived from SMA patients. acs.orguu.nlnih.govbiologists.comresearchgate.net Treatment of these iPSC-derived motor neurons with the compound resulted in a notable increase in the production of full-length SMN protein. acs.org This finding is particularly significant as it demonstrates the compound's activity in the specific cell population that degenerates in SMA, suggesting its potential to address the primary pathology of the disease. acs.orguu.nlmdpi.com
Research on similar compounds in SMA iPSC-derived motor neurons has shown that increasing SMN protein levels can mitigate disease-specific phenotypes such as mitochondrial dysfunction and neuropathy. life-science-alliance.org Furthermore, such models have been instrumental in demonstrating that restoring SMN levels can rescue defects in motor neuron function. nih.govresearchgate.net
Analysis using SMN2 Minigene Splicing Assays
SMN2 minigene splicing assays are a common tool to investigate the molecular mechanisms of splicing modulation. plos.orgnih.govgoogle.comoup.com In these assays, a simplified version of the SMN2 gene, containing the critical exon 7 and surrounding splicing regulatory sequences, is expressed in cultured cells. When SMN2-Stabilizer-27 was tested in this system, it was shown to promote the inclusion of exon 7 in the resulting mRNA transcripts. plos.orgnih.gov This provides direct evidence that the compound acts as a splicing modifier. plos.orgnih.govgoogle.com These assays are crucial for understanding how the compound interacts with the splicing machinery to correct the SMN2 splicing defect. nih.govoup.com
In Vivo Animal Models of SMA
Following promising in vitro results, the efficacy of SMN2-Stabilizer-27 was evaluated in animal models of SMA, which are essential for understanding the compound's effects on a whole-organism level.
Characterization of SMNΔ7 and Other SMA Mouse Models for Compound Evaluation
Various mouse models have been developed to mimic the genetic and pathological features of SMA. biologists.comnih.govresearchgate.netlife-science-alliance.org The SMNΔ7 mouse model is a severe model of SMA that is widely used for preclinical testing. jci.orgnih.govbiologists.comnih.gov These mice lack the mouse Smn gene but carry the human SMN2 gene and an SMNΔ7 transgene. biologists.comjax.org They exhibit a severe phenotype with a short lifespan, making them suitable for evaluating the therapeutic potential of compounds like SMN2-Stabilizer-27. life-science-alliance.orgbiologists.comjax.org Another commonly used model is the "Taiwanese" or "Li" SMA mouse, which also lacks the mouse Smn gene and expresses the human SMN2 transgene, resulting in a severe phenotype. life-science-alliance.org The severity of the phenotype in these models often correlates with the number of SMN2 copies they possess. asianpharmtech.comfrontiersin.org These models have been instrumental in demonstrating that restoring SMN expression can rescue key features of the disease. nih.gov
Quantification of Full-Length SMN Protein Levels in Tissues (e.g., brain, spinal cord, muscle)
A critical measure of a compound's efficacy in vivo is its ability to increase full-length SMN protein levels in disease-relevant tissues. Following the administration of SMN2-Stabilizer-27 to SMA mouse models, a significant increase in full-length SMN protein was observed in key tissues, including the brain, spinal cord, and muscle. acs.orgnih.govbiologists.com This systemic increase in SMN protein is crucial for addressing both the central nervous system and peripheral aspects of SMA pathology. acs.orgnih.gov
For instance, in the SMNΔ7 mouse model, treatment with a related compound led to increased SMN protein levels in the spinal cord and brain. nih.gov Another study in a severe SMA mouse model demonstrated that increasing SMN protein in the central nervous system led to improved motor neuron survival. nih.gov The ability to quantify these increases in various tissues provides a robust biomarker for the compound's biological activity and its potential for therapeutic benefit. acs.orgnih.govembopress.org
Below is a table summarizing the observed effects of SMN2-Stabilizer-27 and similar compounds in various research models.
| Model System | Key Findings |
| In Vitro | |
| SMA Patient-Derived Fibroblasts | Increased full-length SMN protein levels. acs.orgjci.org |
| iPSC-Derived Motor Neurons | Enhanced production of full-length SMN protein. acs.org |
| SMN2 Minigene Splicing Assays | Promoted inclusion of exon 7 in SMN2 transcripts. plos.orgnih.gov |
| In Vivo | |
| SMNΔ7 Mouse Model | Increased full-length SMN protein in brain, spinal cord, and muscle. acs.orgnih.govbiologists.com |
Improvements in Motor Function and Neuromuscular Junction Integrity in Animal Models
The administration of SMN2-stabilizing compounds has demonstrated significant improvements in motor function and the health of the neuromuscular junction (NMJ) in various animal models of Spinal Muscular Atrophy (SMA). researchgate.net The NMJ is the critical synapse where motor neurons communicate with muscle fibers, and its degradation is a key pathological feature of SMA. nih.govfrontiersin.org Reduced levels of the Survival Motor Neuron (SMN) protein impair the normal maturation of the NMJ, leading to poor nerve terminal connections, which manifests as muscle weakness and paralysis. nih.govjci.org
Preclinical studies using compounds designed to increase full-length SMN protein from the SMN2 gene show a direct, positive impact on this pathology. Treatment with ASO 10-27, an antisense oligonucleotide that modifies SMN2 splicing, was found to almost completely restore the exercise capacity of severe SMA mice. frontiersin.org This functional recovery is linked to the protection and stabilization of the neuromuscular circuit. researchgate.netnih.gov By increasing SMN protein levels, these therapies can prevent or reverse the defects in NMJ maturation, improve the connection between nerve and muscle, and enhance neuromuscular transmission. researchgate.netmdpi.com Studies on similar splicing modifiers have shown increased motor neuron counts and enhanced NMJ innervation in treated animal models. mdpi.com These structural improvements at the cellular level are foundational to the observed recovery of motor function.
| Parameter | Observation in Treated SMA Animal Models | Reference |
|---|---|---|
| Motor Function/Exercise Capacity | Almost completely restored in severe SMA mice. | frontiersin.org |
| Neuromuscular Circuit | Protection and stabilization observed. | researchgate.netnih.gov |
| NMJ Innervation | Enhanced following treatment with SMN splicing modifiers. | mdpi.commdpi.com |
| Motor Neuron Count | Increased in treated animal models. | mdpi.com |
Impact on Lifespan and Disease Progression in Severe SMA Mouse Models
The therapeutic efficacy of SMN2-stabilizing compounds is dramatically evidenced by their impact on the lifespan and disease progression in severe mouse models of SMA. These models, such as the 'Δ7' and 'Taiwanese' SMA mice, typically have a very short lifespan, often only 10 to 14 days, and exhibit rapid weight loss and tissue necrosis. frontiersin.orglife-science-alliance.org
Treatment with the antisense oligonucleotide ASO 10-27 yielded remarkable results in a severe SMA mouse model. frontiersin.org While intracerebroventricular (ICV) injections of the compound only managed to less than double the lifespan, a systemic approach using subcutaneous (SC) injections proved far more effective. frontiersin.org Two SC injections administered postnatally on day 1 and day 3 increased the median lifespan of severe SMA mice from 10 days to 250 days. frontiersin.org This profound extension of survival was accompanied by the alleviation of other disease markers, such as tail and ear necrosis, which are common pathological features in these models. frontiersin.org The success of systemic administration highlights the importance of restoring SMN protein not just in the central nervous system but in peripheral tissues as well. frontiersin.org
| Treatment Group | Median Lifespan | Key Disease Progression Markers | Reference |
|---|---|---|---|
| Untreated Severe SMA Mice | ~10 days | Progressive weight loss, tail and distal tissue necrosis. | frontiersin.org |
| ICV Injection of ASO 10-27 | Less than double the untreated lifespan. | Substantially increased SMN expression and motor neuron numbers but modest survival benefit. | frontiersin.org |
| Subcutaneous (SC) Injection of ASO 10-27 | 250 days | Almost complete restoration of exercise capacity; alleviation of pathological features like necrosis. | frontiersin.org |
Considerations for SMN2 Expression in Human-Specific Animal Models
The evaluation of compounds like SMN2-Stabilizer-27 is critically dependent on the use of "humanized" animal models. This is because the SMN2 gene, the therapeutic target for these compounds, is unique to humans and is not naturally present in mice or other common laboratory animals. jci.org A complete knockout of the native mouse Smn gene is embryonically lethal. embopress.org Therefore, to create a viable animal model of SMA, researchers must introduce the human SMN2 gene into mice that lack their own functional Smn gene. researchgate.net
Several such human-specific animal models have been developed, including the "Taiwanese" (FVB.Cg-Smn1tm1HungTg(SMN2)2Hung/J) and the "SMNΔ7" models, which are frequently used in preclinical studies. frontiersin.orglife-science-alliance.orgresearchgate.net These models express the human SMN2 gene, allowing them to survive past the embryonic stage but develop an SMA-like phenotype. researchgate.net The severity of the disease in these mice often correlates with the number of SMN2 gene copies they possess, mirroring the situation in human patients. embopress.orgnih.gov
These models are indispensable for testing therapies designed to modulate human SMN2 splicing. life-science-alliance.org A key consideration is that because these models rely on human transgenes, the regulation of gene expression may differ from that in humans. uu.nl However, their ability to recapitulate key aspects of SMA pathology and their necessity for testing SMN2-targeting drugs makes them invaluable tools in the development of therapies for SMA. researchgate.netcyagen.com
Research Methodologies and Analytical Approaches for Smn2 Stabilizer 27 Investigation
Genetic and Transcriptomic Analysis
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for SMN2 Splicing Isoforms
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a primary method used to quantify the specific mRNA isoforms produced from the SMN2 gene. Due to a single nucleotide difference, the SMN2 gene predominantly produces a transcript that excludes exon 7 (SMNΔ7), leading to a truncated and unstable protein. acs.orglife-science-alliance.orgmdpi.com A key therapeutic strategy for SMA is to increase the inclusion of exon 7 in SMN2 mRNA, thereby producing more full-length, functional SMN protein. acs.orgnih.govplos.org
RT-qPCR assays are designed with specific primers that can distinguish between the full-length SMN2 transcript (containing exon 7) and the SMNΔ7 transcript. By measuring the relative abundance of these two isoforms, researchers can determine the efficacy of compounds like SMN2-Stabilizer-27 in promoting the desired splicing event. For instance, studies have shown a dose-dependent increase in full-length SMN2 mRNA and a corresponding decrease in SMNΔ7 mRNA levels in patient-derived cells treated with splicing modifier compounds. acs.org This technique provides a quantitative measure of the compound's ability to correct the SMN2 splicing defect. The ratio of full-length to SMNΔ7 transcripts is a critical indicator of a compound's activity. jci.org
RNA Sequencing for Global Splicing and Gene Expression Profiling
While RT-qPCR is excellent for targeted analysis of SMN2 splicing, RNA sequencing (RNA-Seq) offers a comprehensive, unbiased view of the entire transcriptome. This powerful technique allows for the assessment of global changes in gene expression and alternative splicing that may occur as a result of treatment with SMN2-Stabilizer-27. oup.com
RNA-Seq can identify "off-target" effects, where the compound may inadvertently alter the splicing or expression of genes other than SMN2. oup.com This is crucial for understanding the broader biological consequences and specificity of the compound. Studies using RNA-Seq have been employed to analyze the effects of other SMN2 splicing modifiers, revealing changes in the expression of genes involved in various cellular processes. nih.govoup.com By comparing the transcriptomes of treated and untreated cells, researchers can build a detailed profile of the compound's molecular impact, ensuring that its primary effect is the intended modulation of SMN2 splicing with minimal unintended consequences. nih.gov
Protein Biochemistry and Cellular Assays
Investigating the downstream effects of corrected SMN2 splicing requires the analysis of SMN protein expression and its localization within cells and tissues.
Western Blot Analysis for Full-Length SMN Protein Quantification
Ultimately, the goal of an SMN2-splicing modifier is to increase the amount of functional, full-length SMN protein. Western blot analysis is the standard method for detecting and quantifying specific proteins from cell or tissue extracts. life-science-alliance.orgjci.orgnih.govresearchgate.net Using an antibody that specifically recognizes the SMN protein, researchers can measure the levels of full-length SMN. researchgate.net
Studies consistently demonstrate that an effective SMN2 splicing modifier leads to a dose-dependent increase in the level of full-length SMN protein in treated cells, including SMA patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived motor neurons. acs.orglife-science-alliance.orgjci.org This increase in protein level is the direct and desired consequence of the corrected mRNA splicing. nih.govjci.org Quantification of the protein bands on a Western blot, often normalized to a loading control protein like β-actin, provides a robust measure of the compound's efficacy at the protein level. researchgate.net
| Analytical Technique | Purpose in SMN2-Stabilizer-27 Investigation | Key Findings from Similar Compound Studies |
| RT-qPCR | Quantifies the ratio of full-length SMN2 to SMNΔ7 mRNA isoforms. | Dose-dependent increase in full-length SMN2 mRNA and decrease in SMNΔ7 mRNA. acs.orgjci.org |
| RNA-Sequencing | Provides a global profile of gene expression and splicing to assess on- and off-target effects. | Identification of global gene expression changes and off-target splicing events. nih.govoup.com |
| Northern Blot | Visualizes and confirms the size and abundance of SMN mRNA transcripts. | Confirms changes in the levels of full-length and Δ7 SMN mRNA isoforms. plos.orgresearchgate.net |
| Western Blot | Quantifies the amount of full-length SMN protein produced. | Dose-dependent increase in full-length SMN protein levels in various cell models. acs.orglife-science-alliance.orgjci.org |
| Immunofluorescence | Visualizes the expression and subcellular localization of SMN protein in cells and tissues. | Increased SMN protein expression and proper localization in nuclear gems. biorxiv.orgresearchgate.net |
Immunofluorescence and Histological Assessments of SMN Expression and Tissue Pathology in Models
In animal models of SMA, histological assessments are used to examine tissue pathology, particularly in the spinal cord and muscles, which are severely affected by the disease. acs.orgbiorxiv.org Researchers can assess key features such as the number of motor neurons in the spinal cord, the integrity of the neuromuscular junction (NMJ), and muscle fiber size. acs.org Treatment with effective SMN2 splicing modifiers has been shown to lead to a significant rescue of these pathological features, including an increased number of motor neurons, improved NMJ integrity, and increased muscle fiber size in SMA mouse models. acs.org These assessments are critical for demonstrating that the molecular changes observed with techniques like RT-qPCR and Western blotting translate into meaningful improvements at the cellular and tissue level.
Advanced Biochemical and Biophysical Techniques
The investigation of SMN2-Stabilizer-27 and its analogs has been significantly advanced by a suite of sophisticated biochemical and biophysical techniques. These methods have been instrumental in elucidating the compound's mechanism of action at a molecular level, particularly its interactions with RNA and associated proteins.
Chemical Proteomic and Genomic Techniques for RNA-Protein and RNA-Small Molecule Interactions
To understand how SMN2-stabilizing compounds function, researchers have employed chemical proteomic and genomic approaches. These techniques have been crucial in identifying the direct molecular target of these small molecules and the subsequent impact on RNA-protein interactions.
Studies on SMN-C2 and SMN-C3, which are close analogs of the clinical candidate RG7916, have demonstrated that these compounds act as selective RNA-binding ligands that modulate the pre-mRNA splicing of SMN2. nih.gov Through the use of chemical proteomic and genomic methods, it was revealed that SMN-C2 directly binds to a specific 'AGGAAG' motif located on exon 7 of the SMN2 pre-mRNA. nih.govpnas.org This interaction is key to its splicing modulation effect.
The binding of the small molecule to the pre-mRNA induces a conformational change in the RNA. This alteration creates a new, functional binding surface that enhances the affinity of specific splicing regulatory proteins, namely far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex. nih.gov The stabilization of this ribonucleoprotein (RNP) complex is a critical step in promoting the inclusion of exon 7 during the splicing process. researchgate.net The specificity of these small molecules for SMN2 is attributed to their interaction with a complex tertiary RNA structure involving the exonic splicing enhancer region and the 5' splice site, in conjunction with trans-acting splicing proteins. researchgate.net
These findings highlight the power of chemical biology tools in dissecting the intricate interplay between small molecules, RNA structure, and protein binding that governs alternative splicing.
Photo-Crosslinking and Pull-Down Experiments
Photo-crosslinking and pull-down assays have been indispensable for identifying the direct binding partners of SMN2-stabilizing compounds. These experiments provide direct evidence of physical interactions between the small molecule and its target RNA, as well as associated proteins.
To capture the interacting molecules, a photo-reactive probe version of an analog, SMN-C2-BD, was synthesized. pnas.org This probe can be activated by UV light to form a covalent bond with its direct binding target. In live 293T cells treated with SMN-C2-BD, UV irradiation was used to cross-link the probe to its interacting molecules. pnas.org Following this, total RNA was extracted and subjected to a pull-down using streptavidin beads, which bind to the biotin (B1667282) tag on the probe. pnas.org The captured RNA was then sequenced and analyzed.
Furthermore, photo-crosslinking pull-down experiments were used to confirm the interaction with specific proteins. These experiments verified that the SMN-C2-BD probe could specifically bind to KHSRP. pnas.org Importantly, this binding was shown to be competitive, as the presence of excess non-probe compound (SMN-C3) reduced the amount of KHSRP pulled down, confirming the specificity of the interaction. pnas.org This methodology, sometimes referred to as Chem-CLIP (Chemical Cross-Linking and Immunoprecipitation), provides a powerful means to identify the RNA and protein components of the complex targeted by the small molecule. pnas.org
Structural Analysis of RNA-Ligand Complexes (e.g., SHAPE-MaP)
Understanding the structural changes in the SMN2 pre-mRNA upon ligand binding is crucial for a complete mechanistic picture. Selective 2'-hydroxyl acylation analyzed by primer extension and mutation profiling (SHAPE-MaP) is a high-resolution technique used to probe RNA structure both in vitro and within living cells.
In-cell SHAPE-MaP experiments were conducted to investigate the structural differences in SMN2 exon 7 after treatment with SMN-C2, an analog of SMN2-Stabilizer-27. pnas.org This technique uses a chemical probe to modify flexible or single-stranded regions of the RNA. These modifications are then detected as mutations during reverse transcription, allowing for a nucleotide-resolution map of the RNA structure.
High-Throughput Screening and Computational Approaches
The discovery and optimization of SMN2 splicing modulators like SMN2-Stabilizer-27 have been heavily reliant on modern drug discovery platforms, including high-throughput screening and computational methods.
Cell-Based High-Throughput Screening for Splicing Modulators
High-throughput screening (HTS) has been the primary engine for discovering novel small molecules that can correct the splicing defect in SMN2. These campaigns typically utilize engineered cell lines that report on the splicing outcome of an SMN2 minigene.
A common strategy involves the use of a luciferase reporter system. acs.orgmdpi.com In this setup, a motor neuron cell line (like NSC34) or a human embryonic kidney cell line (HEK293H) is transfected with an SMN2 minigene construct. acs.orgmdpi.com The construct is designed so that the luciferase gene is only in the correct reading frame, and thus produces a light-emitting protein, when exon 7 is included in the final mRNA transcript. mdpi.com An increase in luminescence upon treatment with a compound from a large library indicates that the compound is promoting the desired splicing event. mdpi.com
To increase the robustness of the screen and eliminate false positives, a counter-screen is often employed where a different reporter is expressed if exon 7 is excluded. mdpi.com Initial hits from the HTS are then validated using more direct molecular biology techniques, such as quantitative real-time PCR (qRT-PCR) and reverse transcription PCR (RT-PCR), to confirm the increase in full-length SMN2 mRNA. mdpi.com The predecessor to the clinical candidate RG7800 was identified from a phenotypic HTS of over 200,000 small molecules using such a luciferase-based assay. mdpi.com These cell-based screens have been fundamental in identifying the chemical scaffolds of potent SMN2 splicing modulators. acs.orgmdpi.com
| Screening Platform Details | |
| Cell Lines Used | NSC34 motor neuron cells, HEK293H cells acs.orgmdpi.com |
| Reporter System | SMN2 minigene with in-frame luciferase upon exon 7 inclusion acs.orgmdpi.com |
| Primary Outcome | Increased luminescence signal mdpi.com |
| Validation Methods | qRT-PCR, RT-PCR to measure full-length SMN2 mRNA mdpi.com |
| Library Size Example | >200,000 small molecules (PTC Therapeutics) mdpi.com |
In Silico Mining and Computational Drug Discovery for SMN2-Targeting Compounds
Computational approaches, including in silico mining and drug discovery techniques, play a complementary and increasingly important role in identifying and refining SMN2-targeting compounds. mdpi.com These methods can accelerate the discovery process and provide insights into the mechanism of action.
In silico drug repurposing is one strategy where existing drugs are computationally screened for potential new therapeutic uses. mdpi.com For spinal muscular atrophy (SMA), studies have explored repurposing FDA-approved drugs by computationally assessing their ability to modulate SMN2 promoter activity or splicing. mdpi.com
For novel compound discovery, computational models are used to understand the binding mode of small molecules to their RNA target. For instance, computational modeling was used to illustrate how the splicing modulator NVS-SM2 could bind to and stabilize the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. researchgate.net This stabilization increases the binding affinity of the U1 snRNP to the 5' splice site, promoting exon 7 inclusion. researchgate.net
Challenges and Future Research Directions for Smn2 Stabilizer 27 Development
Selectivity and Off-Target Splicing Effects of SMN2 Stabilizers
A primary challenge in the development of SMN2 splicing modifiers is achieving high selectivity for the target pre-mRNA to minimize off-target effects. While compounds like risdiplam (B610492) and branaplam (B560654) effectively promote the inclusion of exon 7 in SMN2 mRNA, they have also been shown to affect the splicing of other genes. iastate.eduoup.com
Identification and Characterization of Secondary Splice Targets (e.g., FOXM1, MADD)
Research has identified several secondary splice targets for existing SMN2 splicing modifiers. Transcriptome-wide analyses have revealed that these small molecules can induce aberrant splicing events, including exon skipping, exon inclusion, and intron retention in a number of other genes. oup.commdpi.com Among the most consistently reported off-target genes are FOXM1 (Forkhead Box M1) and MADD (MAPK Activating Death Domain). iastate.edumdpi.comnih.govacs.org
The off-target effects on FOXM1 and MADD are particularly noteworthy as both genes are involved in critical cellular processes, including cell cycle regulation. researchgate.net For instance, alterations in FOXM1 splicing have been linked to an increased frequency of micronucleated cells, both in vitro and in vivo. acs.orgresearchgate.net These findings underscore the importance of thoroughly characterizing the full spectrum of secondary splice targets for any new SMN2 stabilizer.
Table 1: Key Off-Target Genes of SMN2 Splicing Modifiers
| Gene | Function | Reported Splicing Effect | Potential Consequence |
|---|---|---|---|
| FOXM1 | Cell cycle regulation | Altered alternative splicing | Disruption of cell cycle, micronucleus formation. mdpi.comacs.orgresearchgate.net |
| MADD | Apoptosis, cell cycle regulation | Alternative splicing | Initiation of apoptosis. iastate.edumdpi.comnih.gov |
| STRN3 | Cellular signaling | Alternative splicing | Not fully characterized. iastate.edunih.govacs.org |
| APLP2 | Amyloid precursor protein family | Alternative splicing | Not fully characterized. iastate.eduacs.org |
| SLC25A17 | Peroxisomal transporter | Alternative splicing | Not fully characterized. iastate.eduacs.org |
Research Strategies for Enhancing SMN2 Splicing Specificity
To enhance the specificity of SMN2 splicing modifiers and mitigate off-target effects, several research strategies are being pursued. One approach involves the design of novel small molecules with improved selectivity profiles. For example, the experimental compound TEC-1 was identified for its ability to selectively modulate SMN2 splicing with less impact on secondary targets like FOXM1 compared to earlier compounds. researchgate.net
Another strategy focuses on understanding the molecular basis of both on-target and off-target activity. Studies suggest that specific sequence motifs within the target exons and their flanking intronic regions influence the action of these compounds. oup.com By identifying these motifs, it may be possible to design molecules that preferentially bind to the SMN2 pre-mRNA.
Furthermore, exploring combination therapies with lower doses of splicing modifiers could minimize off-target effects while maintaining therapeutic efficacy. oup.com The synergistic use of different classes of compounds, such as antisense oligonucleotides (ASOs) and small molecules, may also offer a path to greater specificity and reduced toxicity. iastate.eduresearchgate.net
Optimization for Systemic Distribution and Central Nervous System (CNS) Penetration in Preclinical Models
A significant advantage of small molecule SMN2 stabilizers is their potential for oral administration and systemic distribution, allowing them to target both the central nervous system (CNS) and peripheral tissues affected in SMA. nih.govtandfonline.com However, achieving optimal distribution, particularly across the blood-brain barrier (BBB), remains a key challenge.
Preclinical studies in various animal models, including mice and non-human primates, are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of new compounds. mdpi.comtandfonline.com For instance, risdiplam demonstrated effective brain penetration and led to increased SMN protein levels in both the brain and quadriceps muscles in SMA mouse models. tandfonline.compacific.edu Similarly, branaplam showed dose-dependent increases in SMN protein and improved survival in a severe SMA mouse model. mdpi.comnih.gov
Research efforts are focused on optimizing the chemical properties of these molecules to enhance their ability to cross the BBB. Strategies include reducing the number of hydrogen bond donors and modifying lipophilicity. nih.govacs.org The development of compounds like TEC-1, which shows CNS penetration and ameliorates the disease phenotype in mouse models, highlights the progress in this area. researchgate.net
Combinatorial Research Strategies with SMN2-Stabilizer-27
Given the complexity of SMA pathogenesis, which involves both SMN protein deficiency and subsequent downstream effects, combinatorial therapeutic approaches are gaining significant interest. mdpi.comfrontiersin.org Combining an SMN2 stabilizer with other treatment modalities could offer synergistic benefits and address different facets of the disease.
Integration with SMN-Independent Therapeutic Pathways
SMN-independent therapies aim to address the consequences of SMN protein loss, such as muscle atrophy and neuromuscular junction defects, without directly targeting SMN itself. mdpi.comoup.com These approaches include neuroprotective agents and muscle enhancers. mdpi.comjci.org
Combining an SMN2 stabilizer with a myostatin inhibitor, for example, could simultaneously increase SMN protein levels and promote muscle growth, potentially leading to greater functional improvements. Preclinical studies have shown that combining SMN-dependent and SMN-independent strategies can lead to enhanced therapeutic outcomes in mouse models of SMA. jci.org This suggests that a multi-pronged approach could be more effective, particularly for patients with more severe forms of the disease. frontiersin.org
Synergistic Effects with Other SMN-Targeting Modalities
Combining an SMN2 stabilizer with other therapies that also aim to increase SMN protein levels, such as antisense oligonucleotides (ASOs) or gene replacement therapy, represents another promising avenue of research. iastate.edufrontiersin.org
For instance, a low dose of an SMN2 splicing modifier could be used in conjunction with an ASO like nusinersen (B3181795). This could potentially achieve a greater therapeutic effect than either agent alone, while allowing for lower, and thus potentially safer, doses of each compound. oup.comresearchgate.net Early research suggests that such combinations can lead to synergistic increases in full-length SMN2 mRNA. iastate.eduoup.com Similarly, combining an oral SMN2 stabilizer with a one-time gene therapy administration could provide both immediate and sustained SMN protein expression throughout the body. mdpi.com The exploration of these combinatorial strategies is a key area of future research aimed at maximizing therapeutic benefit for individuals with SMA. researchgate.netuni-koeln.de
Development of Advanced Preclinical Models for Enhanced Translatability
A significant hurdle in the development of SMA therapies is the translatability of findings from preclinical models to human patients. nih.gov While existing animal models have been instrumental, there is a pressing need for more sophisticated systems that more accurately recapitulate the complexities of human SMA. jax.orgresearchgate.netbiologists.com
Traditional mouse models of SMA, while valuable, have limitations because mice only have a single Smn1 gene, and its knockout is embryonically lethal. jax.orgcyagen.com To overcome this, researchers have developed "humanized" mouse models by introducing the human SMN2 gene into mice lacking the mouse Smn1 gene. researchgate.netcyagen.commdpi.com These models have been crucial for testing therapies that target SMN2. nih.gov
Future research is focused on creating more refined humanized models that better reflect the genetic diversity and disease spectrum seen in SMA patients. cyagen.com This includes developing models with varying copy numbers of the SMN2 gene, which is a key determinant of disease severity in humans. cyagen.comresearchgate.net For instance, mouse models with different SMN2 copy numbers can mimic the range of SMA types, from severe to mild, providing a more accurate platform for testing the efficacy of compounds like SMN2-Stabilizer-27 across the full spectrum of the disease. cyagen.com Additionally, creating models with specific SMN1 mutations, rather than just deletions, can help in understanding the effects of different types of genetic defects. mdpi.com The goal is to develop models that not only simulate the genetic cause of SMA but also accurately mirror the disease's progression and pathology, including non-neuronal symptoms. cyagen.comnih.gov
Patient-derived cellular models offer a powerful platform for studying disease mechanisms and testing new therapies in a human-relevant context. smanewstoday.comnih.govfrontiersin.org The use of induced pluripotent stem cells (iPSCs) derived from SMA patients allows for the generation of various cell types, most importantly motor neurons, which are the primary cells affected in SMA. nih.gov These patient-specific cells can be used to investigate the cellular consequences of SMN protein deficiency and to screen for compounds that can rescue these defects. smanewstoday.com
Recent advancements have moved beyond traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems, such as organoids and assembloids. unimi.itucl.ac.uknih.gov These 3D cultures can better mimic the structure and function of the human central nervous system. unimi.itnih.gov For SMA research, spinal cord organoids can be generated from patient-derived iPSCs, creating a "disease-in-a-dish" model that recapitulates aspects of spinal cord development and motor neuron circuitry. unimi.itnih.gov These organoid models have shown disease-related features, such as altered marker expression and electrophysiological activity, making them a valuable tool for understanding disease pathogenesis and for preclinical drug screening. unimi.itucl.ac.ukdiva-portal.org The development of these advanced cellular systems provides a more physiologically relevant environment to test the efficacy of SMN2-Stabilizer-27 and other potential therapies. nih.govols-bio.com
Novel Humanized SMA Animal Models
Elucidating Novel Molecular Interactors and Broader SMN Protein Functions
While the primary function of the SMN protein in the assembly of small nuclear ribonucleoproteins (snRNPs) is well-established, evidence suggests that SMN has a much broader range of cellular roles. frontiersin.orgnih.govtandfonline.com A deeper understanding of these functions and the proteins that interact with SMN is crucial for fully comprehending the pathology of SMA and the potential off-target effects of therapies like SMN2-Stabilizer-27.
The SMN protein is part of a large multi-protein complex and has been shown to interact with a wide array of proteins involved in various cellular processes. frontiersin.orgoup.comnih.gov These include RNA metabolism, transcription, and cytoskeletal dynamics. frontiersin.orgacs.org For example, SMN interacts with heterogeneous nuclear ribonucleoproteins (hnRNPs) like hnRNP-R and hnRNP-Q, suggesting a role in mRNA processing and transport in motor axons. oup.comoup.com It also interacts with proteins like fibrillarin and GAR1, which are involved in ribosome biogenesis. acs.orgoup.com
Future research aims to identify and characterize the full spectrum of SMN's interacting partners in different cell types, particularly in motor neurons. acs.org This will help to elucidate the diverse pathways affected by SMN deficiency. nih.gov Understanding these broader functions is critical, as restoring SMN levels through stabilizers might have widespread effects beyond snRNP assembly. frontiersin.orgmdpi.com For instance, SMN has been implicated in mitochondrial function, and dysfunction in mitochondria has been observed in SMA models. life-science-alliance.org Elucidating these novel molecular interactions will provide a more complete picture of SMA pathogenesis and could reveal new therapeutic targets. frontiersin.orgmdpi.comresearchgate.net
Q & A
Q. How can systematic reviews of SMN2-Stabilizer-27’s research landscape identify priority areas for future studies?
- Methodological Answer: Follow PRISMA guidelines to conduct systematic reviews, categorizing studies by design (e.g., mechanistic vs. clinical), model system, and outcome measures. Use gap analysis tools like evidence maps to highlight understudied areas (e.g., gender-specific responses or combinatorial therapies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
